molecular formula C12H13NO2S B1581294 Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 7625-01-6

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B1581294
CAS No.: 7625-01-6
M. Wt: 235.3 g/mol
InChI Key: NCZIRXVLKKERGP-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS 7625-01-6) is a heterocyclic compound with a benzothiazine core substituted by a methyl group at position 3 and an ethyl ester at position 2. Its molecular formula is C₁₂H₁₃NO₂S, with a molecular weight of 235.31 g/mol . The compound exhibits a melting point of 142–144°C and is widely used in biochemical research, particularly in studies targeting apoptosis regulation by inhibiting Apaf-1 interactions .

Properties

IUPAC Name

ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZIRXVLKKERGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227116
Record name Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7625-01-6
Record name Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ637VI0V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Preparation of Ethyl Chloroglycolate Intermediate

A common starting point is the preparation of ethyl chloroglycolate (ethyl chloracetic acid ester), which serves as a building block for the benzothiazine ring.

  • Procedure: Absolute ethanol (282 cm³) is mixed with concentrated sulfuric acid (17.9 cm³) and chloracetic acid (384.6 g).
  • Reaction Conditions: The mixture is refluxed for 5 hours.
  • Isolation: After reflux, the reaction mixture is poured into ice water, and the organic phase is separated and washed with chloroform and sodium bicarbonate solution.
  • Yield and Properties: Approximately 92% yield of ethyl chloroglycolate with boiling point 144-146°C is obtained.

Formation of 3-oxy-1,2-benzothiazole-2-acetate Ethyl Ester

  • Procedure: The ethyl chloroglycolate is reacted with 2-aminobenzenethiol derivatives in dimethylformamide (DMF).
  • Conditions: The mixture is heated between 90°C and 150°C for 2 to 7 hours.
  • Outcome: Formation of 3-oxy-1,2-benzothiazole-2-acetate ethyl ester, a crystalline white solid with a melting point of 104-106°C.
  • Yield: Around 80%.

Cyclization and Ring Opening with Sodium Ethoxide

  • Procedure: The 3-oxy intermediate is treated with sodium ethoxide in DMF at about 50-55°C.
  • Reaction: This step involves ring opening and rearrangement under controlled temperature to form ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.
  • Isolation: Precipitation is induced by adding 3M hydrochloric acid at temperatures below 5°C.
  • Yield: Approximately 75%, yielding a white solid melting at 136-139°C.

Methylation and Final Condensation

  • Methylation: Methylation of the benzothiazine core is performed under nitrogen atmosphere in the dark to prevent oxidation.
  • Condensation: The final condensation with amines such as 2-aminopyridine is carried out in dry o-xylene with ammonium chloride as a catalyst.
  • Conditions: Heating under reflux with azeotropic distillation for about 10 hours.
  • Product: Formation of 4-hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide.
  • Yield: Crystalline white solid with melting point 197-201°C.

Alternative Synthetic Routes

Other research indicates that 4H-1,4-benzothiazine derivatives can be synthesized via condensation and oxidative cyclization of 2-aminobenzenethiols with β-diketones or β-ketoesters under reflux in dimethyl sulfoxide (DMSO). This method involves:

  • Preparation of 2-aminobenzenethiols by cyclization of substituted phenylthioureas.
  • Heating mixtures of 2-aminobenzenethiols and β-ketoesters to induce condensation and oxidative cyclization.
  • The sulfur-sulfur bond cleavage in disulfides facilitates ring formation.
  • This method allows for structural diversity in benzothiazine derivatives but may require further steps to introduce ethyl ester and methyl substituents specifically.

Summary Table of Preparation Steps

Step Reaction/Process Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Esterification of chloracetic acid Ethanol, H2SO4, reflux 5 h Ethyl chloroglycolate 92 Boiling point 144-146°C
2 Cyclization with 2-aminobenzenethiol DMF, 90-150°C, 2-7 h 3-oxy-1,2-benzothiazole-2-acetate ethyl ester 80 Crystalline solid, mp 104-106°C
3 Ring opening with sodium ethoxide DMF, 50-55°C, then acidification <5°C Ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 75 White solid, mp 136-139°C
4 Methylation and condensation Dry o-xylene, NH4Cl, 2-aminopyridine, reflux 10 h 4-hydroxy-2-methyl-N-(2-pyridinyl) benzothiazine Not specified Crystalline, mp 197-201°C

Research Findings and Analysis

  • The use of dimethylformamide as solvent and sodium ethoxide as base is critical for the ring-opening step, which must be conducted at controlled temperatures (50-55°C) to avoid side reactions.
  • Methylation is sensitive to light and oxygen, thus requiring a nitrogen atmosphere and dark conditions.
  • The final condensation step benefits from azeotropic removal of water to drive the reaction to completion.
  • Yields reported are generally high (75-92%), indicating efficient synthetic protocols.
  • Purification is typically achieved by crystallization and washing with solvents like hexane.
  • The melting points of intermediates and final products serve as indicators of purity and successful synthesis.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has been investigated for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit notable biological activity, particularly as anti-cancer agents.

Case Study: Anticancer Activity

In a study reported by De Gruyter, various benzothiazine derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines. This compound showed promising results, suggesting its potential as a lead compound in the development of new anticancer drugs .

Antimicrobial Applications

The compound has also been studied for its antimicrobial properties. Its derivatives have been shown to possess significant activity against various bacterial strains.

Case Study: Antimicrobial Assessment

A detailed synthesis and characterization study revealed that certain derivatives of this compound exhibited strong antimicrobial activity. For instance, specific modifications to the benzothiazine structure enhanced its efficacy against resistant strains of bacteria .

Synthetic Chemistry

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex compounds.

Synthesis Reactions

The synthesis of this compound typically involves the condensation of substituted phenylthioureas with β-diketones or β-ketoesters under reflux conditions. This method yields high purity compounds suitable for further functionalization .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among benzothiazine derivatives include substitutions on the aromatic ring, ester groups, and additional functional groups (e.g., oxo, halogens). These modifications significantly influence physical properties and reactivity.

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (7625-01-6) 3-methyl, 2-ethyl ester C₁₂H₁₃NO₂S 235.31 142–144 Apoptosis research
Ethyl-5,7-dimethyl-3-propyl-4H-1,4-benzothiazine-2-carboxylate (4a) 5,7-dimethyl, 3-propyl, 2-ethyl ester C₁₆H₂₁NO₂S 291.40 125–127 (dec) Antimicrobial studies
Isopropyl-7-fluoro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (4e) 7-fluoro, 3-methyl, 2-isopropyl ester C₁₃H₁₄FNO₂S 267.32 154–156 (dec) Not specified; potential halogen-mediated bioactivity
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (28731-96-6) 3-oxo (dihydro), 6-ethyl ester C₁₁H₁₁NO₃S 237.28 Not reported Intermediate in organic synthesis
Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (IVa) 5,7,8-trichloro, 3-methyl, 2-isopropyl ester C₁₄H₁₃Cl₃NO₂S 379.68 Not reported Antimicrobial activity
Ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate 4-(2,5-dichlorobenzyl), 3-methyl, 2-ethyl ester C₁₉H₁₆Cl₂NO₂S 414.31 Not reported Potential pharmaceutical applications

Key Observations:

  • Melting Points : The target compound (142–144°C) has a higher melting point than 4a (125–127°C) but lower than 4e (154–156°C), suggesting that halogenation (fluoro in 4e) increases thermal stability .
  • Functional Groups : The 3-oxo derivative (28731-96-6) introduces a ketone, altering hydrogen-bonding capacity and reactivity compared to the methyl-substituted parent compound .

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • The target compound shows ester C=O stretching near 1700–1750 cm⁻¹ , while the 3-oxo derivative exhibits additional ketone C=O absorption (~1650–1680 cm⁻¹) .
    • Halogenated derivatives (e.g., 4e, IVa) display C-F or C-Cl stretches at 700–800 cm⁻¹ .
  • ¹H NMR :
    • Ethyl esters show characteristic quartets (~4.1–4.3 ppm, OCH₂CH₃) and triplets (~1.2–1.4 ppm, CH₃) .
    • Methyl groups at position 3 resonate as singlets near 2.0–2.3 ppm .

Biological Activity

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (C₁₂H₁₃NO₂S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound has a molecular weight of 235.31 g/mol and a melting point between 142–144 °C. The compound can be synthesized through various methods, typically involving the condensation of substituted 2-aminobenzenethiols with ethyl acetoacetate followed by oxidative cyclization .

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤0.25 μg/mL
Escherichia coli32 μg/mL
Listeria monocytogenes≤0.25 μg/mL
Candida albicans≤0.25 μg/mL

These findings suggest that the compound may inhibit bacterial cell division by targeting essential proteins involved in the cell cycle .

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes critical for bacterial survival or cancer cell proliferation, inhibiting their activity.
  • Receptor Interaction : It can also interact with various receptors, modulating signaling pathways that lead to cellular responses such as apoptosis or growth inhibition .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Gupta et al. demonstrated that derivatives of ethyl 3-methyl-4H-1,4-benzothiazine exhibited enhanced antimicrobial properties when modified with different substituents. The study highlighted the importance of structural variations in optimizing biological activity .
  • Anticancer Activity : Another research effort explored the effects of ethyl 3-methyl-4H-1,4-benzothiazine on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to significant reductions in cell viability, suggesting potential for therapeutic applications in oncology .

Q & A

Q. (Basic)

  • SHELX suite : SHELXL refines small-molecule structures with high accuracy (R-factor < 5%).
  • ORTEP-3 : Visualizes thermal ellipsoids and hydrogen-bonding networks.
  • WinGX : Integrates data processing and graphical output for publication-ready figures .

What methodologies are effective in evaluating the anticancer potential of this compound?

Q. (Advanced)

  • In vitro assays : MTT cell viability tests (IC50_{50} determination on MCF-7, HepG2 lines).
  • Apoptosis studies : Annexin V/PI staining with flow cytometry.
  • Target identification : Proteomics (e.g., SILAC) and molecular docking against Bcl-2/Bax pathways .

How can green chemistry principles be integrated into the synthesis of this compound?

Q. (Advanced)

  • Solvent replacement : Use Cyrene™ or 2-MeTHF instead of DMF.
  • Catalytic systems : Fe3_3O4_4 nanoparticles (5 mol%) under ultrasound (40 kHz) achieve 85% yield in 2 hours.
  • Continuous flow reactors : Reduce E-factor to <5 compared to batch processes .

What strategies resolve discrepancies between theoretical and experimental mass spectrometry data?

Q. (Basic)

  • Isotopic pattern analysis : Match M+1 peaks (e.g., 13.2% for C16_{16}H21_{21}NO2_2S).
  • Fragmentation validation : Confirm loss of CO2_2Et (m/z 218) via Q-TOF instruments (<3 ppm accuracy) .

What experimental approaches elucidate the reaction mechanism of its formation?

Q. (Advanced)

  • Kinetic profiling : Initial rate analysis identifies rate-determining steps.
  • Intermediate trapping : LC-MS detects thiiranium ions.
  • Computational modeling : B3LYP/6-311++G** calculates transition states (ΔG^‡ = 28.5 kcal/mol) .

How is the crystal structure utilized in understanding its reactivity?

Q. (Advanced)

  • Planarity analysis : Dihedral angle <5° between benzothiazine core and ester group directs electrophilic substitution.
  • Hydrogen bonding : N-H···O=C interaction (d = 2.89 Å) stabilizes enol tautomers.
  • Hirshfeld surfaces : Quantify intermolecular interactions (e.g., π-π stacking) .

What in silico methods predict its bioavailability for drug development?

Q. (Advanced)

  • ADMET prediction : SwissADME estimates logP = 2.8 (optimal BBB penetration).
  • Molecular dynamics : AMBER models membrane permeability (ΔGtransfer_{\text{transfer}} = -5.2 kcal/mol).
  • QSAR models : Correlate substituents with plasma protein binding (%PPB = 89.3) .

How do researchers validate the purity of synthetic batches?

Q. (Basic)

  • HPLC : C18 column (80:20 MeCN/H2_2O, λ = 254 nm) with ≥98% peak area.
  • GC-MS : Quantifies residual solvents (e.g., ethanol <0.1%).
  • Elemental analysis : Confirms C, H, N within ±0.3% of theoretical values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

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